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Compound of Interest

Compound Name: Aspulvinone O

Cat. No.: B10820821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Aspulvinone O on

the SW1990 pancreatic cancer cell line, including detailed experimental protocols and data

interpretation. Aspulvinone O has been identified as a novel inhibitor of Glutamic-Oxaloacetic

Transaminase 1 (GOT1), a key enzyme in glutamine metabolism, which is crucial for the

proliferation and survival of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2]

Summary of Quantitative Data
The following tables summarize the key quantitative data from studies investigating the effects

of Aspulvinone O on SW1990 cells.

Table 1: Cytotoxicity of Aspulvinone O on Various Cell Lines
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Cell Line Cancer Type IC50 (µM) after 24h

SW1990 Pancreatic 20.54 - 26.80

PANC-1 Pancreatic 20.54 - 26.80

AsPC-1 Pancreatic 20.54 - 26.80

MM231 Breast > 100

MM453 Breast > 100

HCC1806 Breast > 100

HCT116 Colorectal > 100

HPDE6-C7
Normal Pancreatic Duct

Epithelial
> 100

Data sourced from Sun et al., 2019.[1]

Table 2: Effect of Aspulvinone O on Apoptosis in SW1990 Cells (48h treatment)

Aspulvinone O Concentration (µM) Apoptotic Cells (%)

0 (Control) 4.8

10 11.4

20 61.7

40 76.4

Data sourced from Sun et al., 2019.[1]

Table 3: Effect of Aspulvinone O on Cell Cycle Distribution in SW1990 Cells (48h treatment)
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Aspulvinone O
Concentration (µM)

G0/G1 Phase (%) S Phase (%) G2/M Phase (%)

0 (Control) 68.1 25.1 6.7

10 57.6 33.6 8.8

20 38.9 42.5 18.7

40 31.8 46.8 21.3

Data sourced from Sun et al., 2019.[1]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Aspulvinone O in

SW1990 cells and a general experimental workflow for its evaluation.
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Caption: Aspulvinone O inhibits GOT1, disrupting glutamine metabolism and leading to

increased ROS, which in turn suppresses proliferation and induces apoptosis in SW1990 cells.
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In Vitro Studies

In Vivo Studies
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Caption: Experimental workflow for evaluating the anti-cancer effects of Aspulvinone O on the

SW1990 pancreatic cancer cell line.

Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the study of Aspulvinone
O's effect on SW1990 cells.

Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living
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cells to form a purple formazan product. The amount of formazan produced is proportional to

the number of viable cells.

Materials:

SW1990 cells

DMEM or RPMI-1640 medium with 10% FBS

Aspulvinone O stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

DMSO

96-well plates

Microplate reader

Protocol:

Seed SW1990 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete

medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

Prepare serial dilutions of Aspulvinone O in culture medium. The final DMSO concentration

should be less than 0.1%.

Remove the medium from the wells and add 100 µL of the Aspulvinone O dilutions. Include

a vehicle control (medium with DMSO) and a blank (medium only).

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium containing MTT.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate gently for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late

apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated

to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent

nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and

necrotic cells).

Materials:

SW1990 cells treated with Aspulvinone O

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Protocol:

Seed SW1990 cells and treat with various concentrations of Aspulvinone O for 48 hours.

Harvest the cells (including floating cells in the supernatant) by trypsinization and

centrifugation (300 x g for 5 minutes).

Wash the cells twice with ice-cold PBS.

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within 1 hour.

Use appropriate software to quantify the percentage of cells in each quadrant (viable, early

apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized

cells. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for

the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

SW1990 cells treated with Aspulvinone O

70% cold ethanol

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Protocol:

Seed SW1990 cells and treat with various concentrations of Aspulvinone O for 48 hours.

Harvest the cells by trypsinization and centrifugation (300 x g for 5 minutes).

Wash the cells with ice-cold PBS.

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing

gently. Incubate at -20°C for at least 2 hours.

Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the cells twice with PBS to remove residual ethanol.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples using a flow cytometer.

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and

G2/M phases.

Western Blot for GOT1 Detection
Principle: Western blotting is used to detect the expression levels of specific proteins in a cell

lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and

then probed with an antibody specific to the protein of interest (in this case, GOT1).

Materials:

SW1990 cell lysates (from control and Aspulvinone O-treated cells)

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against GOT1

Primary antibody against a loading control (e.g., GAPDH or β-actin)

HRP-conjugated secondary antibody
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Chemiluminescent substrate

Imaging system

Protocol:

Lyse the SW1990 cells in RIPA buffer and determine the protein concentration using a BCA

assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-GOT1 antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Strip the membrane and re-probe with an antibody against a loading control to ensure equal

protein loading.

In Vivo Xenograft Model
Principle: This in vivo model involves the subcutaneous injection of human cancer cells

(SW1990) into immunocompromised mice to form tumors. The effect of a therapeutic agent

(Aspulvinone O) on tumor growth can then be evaluated.

Materials:
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SW1990 cells

Immunocompromised mice (e.g., BALB/c nude or SCID mice)

Matrigel (optional)

Aspulvinone O formulation for injection

Vehicle control

Calipers for tumor measurement

Protocol:

Culture SW1990 cells to a sufficient number.

Resuspend the cells in a mixture of sterile PBS and Matrigel (optional, to improve tumor take

rate) at a concentration of 2-5 x 10⁶ cells per 100 µL.

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Monitor the mice for tumor formation.

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into

treatment and control groups.

Administer Aspulvinone O (e.g., by intraperitoneal injection) at the desired dose and

schedule. Administer the vehicle control to the control group.

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length

x Width²) / 2.

Monitor the body weight and general health of the mice throughout the experiment.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histology, or western blotting).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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